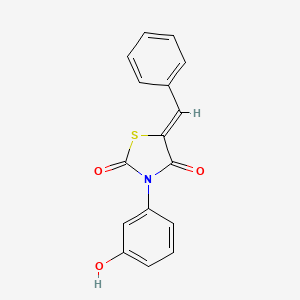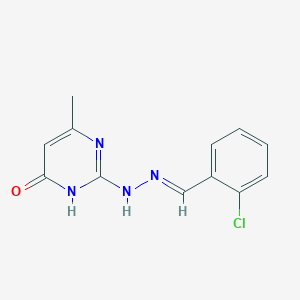
2,2,6,6-Tetramethylpiperidine-3,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethylpiperidine-3,4-dione is an organic compound characterized by its piperidine ring structure with four methyl groups attached at the 2, 2, 6, and 6 positions, and two ketone groups at the 3 and 4 positions. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylpiperidine-3,4-dione typically involves the oxidation of 2,2,6,6-Tetramethylpiperidine. One common method includes the use of oxidizing agents such as oxone or iodine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalytic systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,6,6-Tetramethylpiperidine-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxone, iodine, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and amines, which can be further utilized in different chemical syntheses.
Applications De Recherche Scientifique
2,2,6,6-Tetramethylpiperidine-3,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 2,2,6,6-Tetramethylpiperidine-3,4-dione exerts its effects involves its ability to interact with various molecular targets. The compound can form stable complexes with metals and other substrates, facilitating catalytic reactions. Its unique structure allows it to participate in redox reactions, making it a valuable tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: A related compound with similar steric properties but lacking the ketone groups.
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a radical scavenger and in oxidation reactions.
2,2,6,6-Tetramethyl-4-piperidone: Another ketone derivative with different reactivity and applications.
Uniqueness: 2,2,6,6-Tetramethylpiperidine-3,4-dione stands out due to its dual ketone functionality, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and product formation.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
2,2,6,6-tetramethylpiperidine-3,4-dione |
InChI |
InChI=1S/C9H15NO2/c1-8(2)5-6(11)7(12)9(3,4)10-8/h10H,5H2,1-4H3 |
Clé InChI |
SGYYNHNPUTVBEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(=O)C(N1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11698621.png)
![(3E)-1-[4-(diethylamino)phenyl]-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698623.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B11698653.png)

![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11698672.png)
![Methyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11698678.png)
![N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11698681.png)
![(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11698683.png)

![(6-oxobenzo[c]chromen-3-yl) 2-(5-methyl-2-propan-2-ylphenoxy)acetate](/img/structure/B11698690.png)



